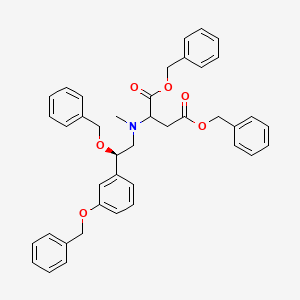
N-(2-Succinyl) Phenylephrine 2,3'-O-Dibenzyl Ether 1,4-Dibenzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester: is a complex organic compound with the molecular formula C41H41NO6 and a molecular weight of 643.77 g/mol. This compound is a protected intermediate in the synthesis of degradation products of acetaminophen.
Vorbereitungsmethoden
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is used as an intermediate in the synthesis of other complex molecules, particularly in the study of degradation products of acetaminophen.
Biology and Medicine: In biology and medicine, this compound may be used in research related to drug metabolism and the development of new pharmaceuticals. Its role as an intermediate makes it valuable for studying the pathways and mechanisms of drug degradation.
Industry: In the industrial sector, this compound could be used in the production of high-purity chemicals and as a reference material for quality control in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is not well-documented. as an intermediate, it likely interacts with various molecular targets and pathways involved in the synthesis and degradation of other compounds. The specific molecular targets and pathways would depend on the context in which it is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-Succinyl) Phenylephrine: A related compound with similar functional groups but lacking the dibenzyl ether and ester protections.
Phenylephrine: A simpler compound used as a decongestant, lacking the succinyl and dibenzyl modifications.
Uniqueness: N-(2-Succinyl) Phenylephrine 2,3’-O-Dibenzyl Ether 1,4-Dibenzyl Ester is unique due to its specific protective groups, which make it a valuable intermediate in the synthesis of complex molecules. Its structure allows for selective reactions that are not possible with simpler compounds.
Eigenschaften
Molekularformel |
C41H41NO6 |
|---|---|
Molekulargewicht |
643.8 g/mol |
IUPAC-Name |
dibenzyl 2-[methyl-[(2R)-2-phenylmethoxy-2-(3-phenylmethoxyphenyl)ethyl]amino]butanedioate |
InChI |
InChI=1S/C41H41NO6/c1-42(38(41(44)48-31-35-21-12-5-13-22-35)26-40(43)47-30-34-19-10-4-11-20-34)27-39(46-29-33-17-8-3-9-18-33)36-23-14-24-37(25-36)45-28-32-15-6-2-7-16-32/h2-25,38-39H,26-31H2,1H3/t38?,39-/m0/s1 |
InChI-Schlüssel |
SQNISSQJBHQAHS-RVFUZGKFSA-N |
Isomerische SMILES |
CN(C[C@@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
CN(CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(CC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



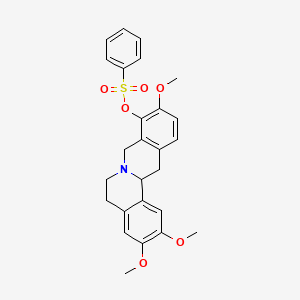
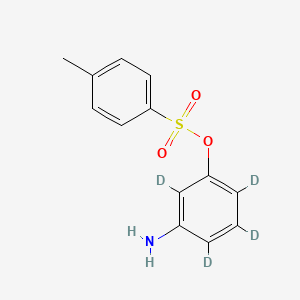

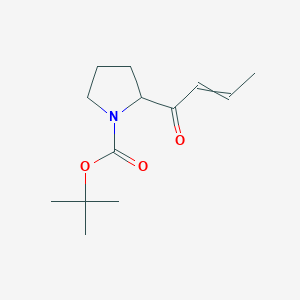
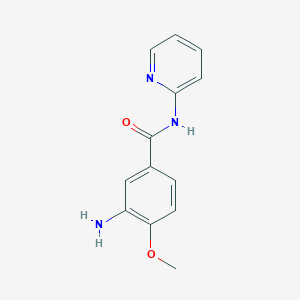
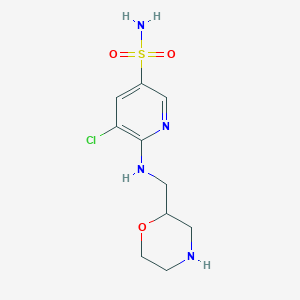
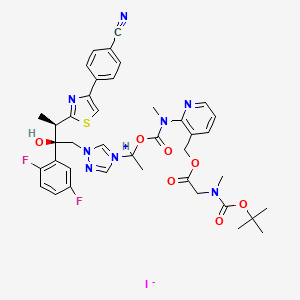

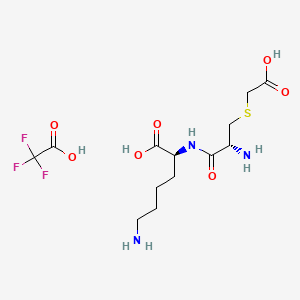

![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
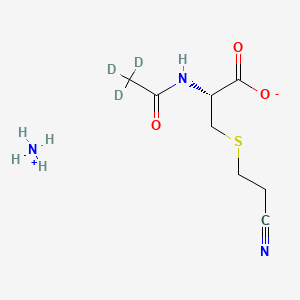
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
